tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate
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Description
“tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO2S . It is a research compound and its molecular weight is 217.33 g/mol .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate” is represented by the formula C10H19NO2S . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group attached to the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate” include a molecular weight of 217.33 g/mol . It is recommended to be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Drug Development and Medicinal Chemistry
The synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate has attracted attention as a building block for designing novel organic compounds. Researchers explore its potential as a precursor in the creation of drug candidates and therapeutic agents. By modifying its structure, scientists can generate derivatives with specific pharmacological properties, such as enzyme inhibition, receptor binding, or anti-inflammatory effects .
Pyrrolidine-Based Ligands in Coordination Chemistry
Pyrrolidine derivatives, including tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate , serve as ligands in coordination chemistry. These ligands can form stable complexes with metal ions, enabling the development of catalysts, sensors, and materials. Researchers investigate their chelating abilities and explore applications in catalysis, asymmetric synthesis, and metal-ion recognition .
Organic Synthesis and Stereoselective Transformations
The compound’s unique structure, featuring a pyrrolidine ring and a tert-butyl ester group, makes it valuable for stereoselective transformations. Researchers utilize it as a starting material for constructing complex molecules. For instance, it participates in reactions like Michael additions, cycloadditions, and ring-opening processes. Its versatility allows access to diverse chemical scaffolds .
Pesticide and Agrochemical Research
Pyrrolidine-based compounds play a role in agrochemical development. Researchers investigate their potential as insecticides, herbicides, or fungicides. By modifying the substituents on the pyrrolidine ring, scientists aim to enhance bioactivity while maintaining environmental safetyTert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate may contribute to this field by providing new lead structures .
Materials Science and Surface Modification
Functionalized pyrrolidines find applications in materials science. Researchers explore their use as surface modifiers, enhancing adhesion, wettability, or corrosion resistance. The tert-butyl ester group can be selectively hydrolyzed to expose the thiol functionality, allowing attachment to metal surfaces or nanoparticles. Such modified surfaces have potential in sensors, coatings, and biomedical devices .
Chiral Building Blocks for Asymmetric Synthesis
Chirality is crucial in drug design and natural product synthesis. Tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate serves as a chiral building block due to its asymmetric carbon center. Researchers exploit its stereochemistry to create enantiomerically pure compounds. These chiral intermediates find applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
properties
IUPAC Name |
tert-butyl 2-(sulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h8,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKUYXPMRNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate |
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